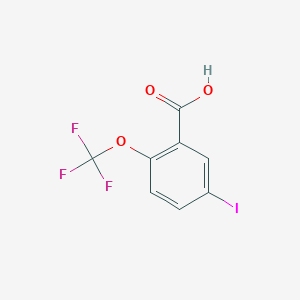

5-Iodo-2-(trifluoromethoxy)benzoic acid

Description

Significance of Halogenated and Trifluoromethoxy-Substituted Aromatic Carboxylic Acids in Contemporary Chemical Research

Halogenated and trifluoromethoxy-substituted aromatic carboxylic acids are cornerstone scaffolds in modern chemical research, particularly within medicinal chemistry and materials science. The incorporation of halogen atoms, such as iodine, into an organic molecule can significantly alter its physicochemical properties. Halogens can modulate the acidity of the carboxylic group, influence molecular conformation, and provide a reactive handle for further chemical transformations, such as cross-coupling reactions.

The trifluoromethoxy (-OCF3) group, a bioisostere of other functionalities, is of particular importance in drug design. bldpharm.com It is one of the most lipophilic substituents, a property that can enhance a molecule's ability to permeate biological membranes. sigmaaldrich.com Furthermore, the trifluoromethoxy group is known for its high metabolic stability, owing to the strength of the carbon-fluorine bonds. sigmaaldrich.com This stability can increase the half-life of a drug candidate in vivo. When combined on a benzoic acid framework, these substituents create a versatile chemical building block with a unique combination of electronic, steric, and lipophilic properties that are highly sought after in the development of new pharmaceuticals and functional materials. bldpharm.comsigmaaldrich.com

Contextual Overview of the 5-Iodo-2-(trifluoromethoxy)benzoic acid Scaffold

The this compound molecule is a derivative of benzoic acid featuring three key functional groups: a carboxylic acid, an iodine atom at the 5-position, and a trifluoromethoxy group at the 2-position. This specific arrangement of substituents makes it a potentially valuable intermediate in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid halides. The iodine atom serves as a versatile site for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. The trifluoromethoxy group, as previously noted, imparts increased lipophilicity and metabolic stability to any larger molecule it is incorporated into. While extensive research has been conducted on related structures like 2-iodo-5-(trifluoromethyl)benzoic acid, specific literature detailing the synthesis and application of this compound is not widely available, highlighting its status as a niche or specialized chemical reagent. cymitquimica.comlookchem.com

Research Objectives and Scope of Investigation for this compound

The primary research objectives involving a scaffold like this compound are centered on its use as a strategic building block in the synthesis of complex organic molecules. The investigation into this compound would likely focus on several key areas:

Development of Novel Synthetic Methodologies: Research may be aimed at establishing efficient and high-yield synthetic routes to produce this compound itself. google.comgoogle.com

Application in Medicinal Chemistry: A major objective would be the incorporation of this scaffold into potential drug candidates. The goal is to leverage the trifluoromethoxy group to enhance pharmacokinetic properties and the iodo-substituent as a point of attachment for other molecular fragments to explore structure-activity relationships.

Use as a Chemical Probe: The unique electronic and steric properties conferred by its substituents make it a candidate for use in creating chemical probes to study biological systems.

Synthesis of Agrochemicals: Similar to its applications in pharmaceuticals, this compound could serve as a key intermediate in the production of new pesticides and herbicides, where metabolic stability and cellular uptake are crucial. lookchem.com

Materials Science: The rigid aromatic core and reactive iodine atom could be utilized in the synthesis of novel polymers or functional materials with specific electronic or physical properties.

The scope of investigation would therefore cover its synthesis, chemical reactivity, and utility as an intermediate for producing functional chemicals tailored for biological or material applications. google.com

Chemical Compound Data

Below are tables detailing the properties of this compound, calculated from its structure, and data for a closely related compound for comparison.

Table 1: Properties of this compound Note: Experimental data for this specific compound is not readily available in public databases. The following are calculated or inferred.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄F₃IO₃ |

| Molecular Weight | 348.02 g/mol |

| CAS Number | Not Available |

| Physical Form | Solid (predicted) |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Table 2: Properties of 2-Iodo-5-(trifluoromethyl)benzoic acid This is a related, more commonly documented compound.

| Property | Value |

| IUPAC Name | 2-Iodo-5-(trifluoromethyl)benzoic acid |

| Molecular Formula | C₈H₄F₃IO₂ |

| Molecular Weight | 316.02 g/mol |

| CAS Number | 702641-04-1 lookchem.com |

| Physical Form | Solid cymitquimica.com |

| Melting Point | 171-172 °C lookchem.com |

| Boiling Point | 301.4 °C (predicted) lookchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H4F3IO3 |

|---|---|

Molecular Weight |

332.01 g/mol |

IUPAC Name |

5-iodo-2-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H4F3IO3/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,(H,13,14) |

InChI Key |

CGGIKCZDPNBJII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)OC(F)(F)F |

Origin of Product |

United States |

Historical and Conceptual Framework of Trifluoromethoxy and Iodo Substituted Aromatics

Evolution of Trifluoromethoxylation Chemistry in Aromatic Systems

The introduction of the trifluoromethoxy group into aromatic rings has been a long-standing challenge in synthetic chemistry, primarily due to the instability of the trifluoromethoxide anion. researchgate.net However, the persistent pursuit of effective methodologies has led to a sophisticated toolbox for chemists.

Early Methodologies for OCF₃ Group Introduction

The initial forays into the synthesis of aryl trifluoromethyl ethers were pioneered by Yagupolskii in 1955. nih.gov This early method involved a harsh, two-step process: the chlorination of electron-deficient anisoles to form aryl trichloromethyl ethers, followed by a chlorine-fluorine exchange using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF). nih.govmdpi.combeilstein-journals.org Yarovenko and Vasil'eva later improved upon this by utilizing aryl chlorothionoformates as precursors to the trichloromethyl ethers. nih.govbeilstein-journals.org Another early approach, described by Sheppard in 1964, involved the reaction of aryl fluoroformates with sulfur tetrafluoride (SF₄), though this method was hampered by the use of highly toxic reagents. beilstein-journals.org

Later, electrophilic trifluoromethylation reagents were developed. In 1996, Umemoto and coworkers reported the use of in situ generated O-(trifluoromethyl)dibenzofuranium salts for the O-trifluoromethylation of phenols. nih.govmdpi.com Togni and coworkers also explored the use of hypervalent iodine reagents for this transformation, although it often resulted in a mixture of C- and O-trifluoromethylated products. nih.govbeilstein-journals.org These early methods, while groundbreaking, were often limited by harsh reaction conditions, the use of hazardous materials, and a narrow substrate scope. nih.govresearchgate.net

Strategic Impact of the Trifluoromethoxy Group on Molecular Design Principles

The trifluoromethoxy group is a highly sought-after substituent in molecular design due to its unique combination of properties that can significantly enhance the performance of a molecule, particularly in a biological context. researchgate.netmdpi.comnih.gov

Lipophilicity and Bioavailability: The OCF₃ group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04. nih.govmdpi.comrsc.org This high lipophilicity can improve a molecule's ability to cross biological membranes, leading to enhanced absorption and distribution within biological systems. mdpi.comrsc.orgresearchgate.net

Metabolic Stability: The strong carbon-fluorine bonds within the trifluoromethoxy group confer significant metabolic stability. mdpi.comnbinno.comnbinno.com Molecules containing this group are more resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which can lead to a longer biological half-life. mdpi.comnbinno.com

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, a property that can modulate the electronic characteristics of the aromatic ring. mdpi.comrsc.orgnbinno.com This can influence the molecule's binding affinity to biological targets and alter its reactivity. nbinno.comnbinno.com Despite its electron-withdrawing nature, the OCF₃ group can act as a para-directing substituent in electrophilic aromatic substitution reactions. nih.govrsc.org

Conformational Influence: The trifluoromethoxy group exhibits a unique conformational preference, tending to orient itself orthogonally to the plane of the aromatic ring. nih.govrsc.org This distinct spatial arrangement can be advantageous for optimizing interactions within a binding pocket of a biological target. rsc.org

These properties are summarized in the table below:

| Property | Impact on Molecular Design |

| High Lipophilicity (π = +1.04) | Enhanced membrane permeability and bioavailability. nih.govmdpi.comrsc.org |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer half-life. mdpi.comnbinno.com |

| Strong Electron-Withdrawing Nature | Modulation of electronic properties, influencing binding affinity and reactivity. mdpi.comrsc.orgnbinno.com |

| Orthogonal Conformation | Unique spatial arrangement for optimized target interactions. nih.govrsc.org |

Advancements in Aromatic Iodination Strategies

The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization through cross-coupling reactions.

Historical Development of Aromatic Iodination Reactions

Historically, the direct iodination of aromatic compounds has been achieved through electrophilic aromatic substitution (SEAr) reactions. acs.org Early methods often employed molecular iodine (I₂) in the presence of an oxidizing agent to generate a more electrophilic iodine species. acs.orgresearchgate.net Common oxidants included nitric acid, hydrogen peroxide, and N-halosuccinimides. acs.org The use of Lewis acids, such as FeCl₃ or AlCl₃, was also a common strategy to activate the iodine. fiveable.me

More recent advancements have focused on developing milder and more selective methods. researchgate.netorganic-chemistry.org These include the use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver triflimide, to activate I₂. organic-chemistry.orgnih.gov Organocatalytic methods, for instance, using thiourea (B124793) catalysts with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), have also emerged as a powerful tool for the regioselective iodination of activated aromatic compounds. organic-chemistry.org Additionally, methods involving the diazotization of aromatic amines followed by treatment with potassium iodide (KI), a variation of the Sandmeyer reaction, have provided a reliable route to aryl iodides. researchgate.netorganic-chemistry.org

Regioselectivity and Chemoselectivity in Directed Aromatic Iodination

Controlling the position of iodination on an aromatic ring is crucial for the synthesis of specific target molecules. The regioselectivity of electrophilic aromatic iodination is primarily governed by the electronic and steric effects of the substituents already present on the ring. fiveable.mearkat-usa.org

Electronic Effects: Electron-donating groups (EDGs), such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, are ortho, para-directing, meaning they direct the incoming electrophilic iodine to the positions ortho and para to themselves. fiveable.me This is due to the stabilization of the intermediate carbocation (the sigma complex) through resonance. Conversely, electron-withdrawing groups (EWGs) are generally meta-directing.

Steric Effects: The size of the substituents on the aromatic ring can also influence the regioselectivity. nih.govacs.orgfigshare.com Bulky groups can hinder the approach of the iodinating reagent to the ortho positions, leading to a preference for substitution at the less sterically hindered para position.

Directed Iodination: In some cases, directing groups can be employed to achieve high regioselectivity. These groups can coordinate to the iodinating reagent, delivering it to a specific position on the aromatic ring. While not as common for iodination as for other C-H functionalization reactions, the principles of directed metalation followed by quenching with an iodine source can be applied.

The chemoselectivity of iodination refers to the selective reaction of one functional group in the presence of others. Modern iodination methods often exhibit high chemoselectivity, allowing for the iodination of aromatic C-H bonds without affecting other sensitive functional groups. acs.orgnih.govresearchgate.net For example, certain methods can selectively iodinate an aromatic ring in the presence of benzylic C-H bonds or α-carbonyl positions. acs.org

Theoretical Considerations of Halogen- and Perfluoroalkoxy-Substituent Effects on Aromatic Systems

The influence of halogen and perfluoroalkoxy substituents on the properties of aromatic systems can be understood through a combination of inductive and resonance effects, as well as steric interactions.

Halogen Substituents: Halogens are a unique class of substituents in electrophilic aromatic substitution. They are deactivating yet ortho, para-directing. libretexts.org This apparent paradox is explained by the interplay of their inductive and resonance effects.

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond, making the ring less reactive towards electrophiles compared to benzene (B151609). libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring, which preferentially stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.org

Perfluoroalkoxy Substituents (e.g., -OCF₃): The trifluoromethoxy group is a strong electron-withdrawing group primarily due to the powerful inductive effect of the three fluorine atoms. mdpi.comnih.gov This effect significantly reduces the electron density of the aromatic ring.

Unlike the methoxy group (-OCH₃), which is a strong resonance donor, the ability of the oxygen in the -OCF₃ group to donate its lone pairs into the aromatic ring is significantly diminished. nih.gov This is due to the strong electron withdrawal by the CF₃ group, which pulls electron density away from the oxygen, making its lone pairs less available for delocalization. nih.gov The unique electronic properties of the trifluoromethoxy group make it a valuable tool for fine-tuning the electronic character of aromatic compounds. nbinno.comwikipedia.org

The interplay of these substituent effects is summarized in the following table:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -I (Iodo) | Weakly deactivating | Weakly activating | Deactivating | Ortho, Para |

| -OCF₃ (Trifluoromethoxy) | Strongly deactivating | Weakly deactivating | Strongly deactivating | Para-directing nih.govrsc.org |

The combination of a deactivating but ortho, para-directing iodo group and a strongly deactivating trifluoromethoxy group in a molecule like 5-Iodo-2-(trifluoromethoxy)benzoic acid creates a complex electronic environment that influences its reactivity and potential applications.

Electronic Perturbations Induced by Iodine and Trifluoromethoxy Groups

The electronic character of a substituted benzoic acid is profoundly influenced by the nature of the groups attached to the aromatic ring. These effects are broadly categorized as inductive and resonance effects, which can either withdraw or donate electron density from the benzene ring and the carboxylic acid functional group. The Hammett equation is a widely used tool in physical organic chemistry to quantify these electronic effects. wikipedia.org

The iodine atom is a halogen and exhibits a dual electronic nature. It is electronegative and withdraws electron density through the sigma bond network via the inductive effect (-I). Conversely, due to its lone pairs of electrons, it can donate electron density to the pi-system of the aromatic ring through the resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character. This is reflected in its positive Hammett substituent constants. viu.ca

The trifluoromethoxy group (-OCF₃) is a potent electron-withdrawing substituent. While the oxygen atom is typically considered an electron-donating group via resonance, the presence of three highly electronegative fluorine atoms creates a strong inductive pull (-I) that overwhelmingly dominates any resonance donation (+R). This makes the -OCF₃ group one of the strongest electron-withdrawing groups, significantly decreasing the electron density of the aromatic ring. science.gov

The combined influence of these substituents impacts the acidity of the benzoic acid. Electron-withdrawing groups stabilize the conjugate base (the carboxylate anion) formed upon deprotonation by delocalizing the negative charge. libretexts.orglibretexts.org This stabilization makes the carboxylic acid more acidic (i.e., it has a lower pKa value). libretexts.org In this compound, both the iodo and the trifluoromethoxy groups contribute to increasing the acidity compared to unsubstituted benzoic acid. Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of a benzoic acid, a phenomenon known as the ortho-effect, which is thought to arise from a combination of steric and electronic factors. libretexts.org

The electronic influence of these and other common substituents can be compared using their Hammett constants, as detailed in the table below.

Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

|---|---|---|

| -I (Iodine) | 0.35 | 0.18 |

| -OCF3 | 0.40 | 0.35 |

| -CH3 (Methyl) | -0.07 | -0.17 |

| -NO2 (Nitro) | 0.71 | 0.78 |

| -OCH3 (Methoxy) | 0.12 | -0.27 |

Data sourced from various chemical literature. viu.ca

Conformational Preferences and Intermolecular Interactions in Related Fluorinated Benzoic Acids

The three-dimensional structure and solid-state packing of substituted benzoic acids are governed by a delicate balance of intramolecular strains and intermolecular forces. For benzoic acid itself, the carboxylic acid group is typically coplanar with the benzene ring to maximize resonance stabilization. The introduction of substituents, particularly at the ortho position, can force the carboxylic acid group to twist out of the plane of the ring. researchgate.net

In the solid state, benzoic acids commonly form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. researchgate.net However, the presence of other functional groups, such as iodine and trifluoromethoxy, introduces additional, more complex non-covalent interactions that can influence the crystal packing. nih.gov

Conformational Effects: Fluorinated groups can induce specific conformational changes in molecules. nih.goved.ac.uk For an ortho-substituted benzoic acid like the 2-(trifluoromethoxy) derivative, steric repulsion between the bulky substituent and the carboxylic acid group can play a significant role. This can lead to a preference for a specific conformer (e.g., where the hydroxyl group of the carboxylic acid points away from the substituent) and may cause rotation around the C-C bond connecting the carboxylic group to the ring. researchgate.netnih.gov

Intermolecular Interactions:

Hydrogen Bonding: The primary interaction governing the crystal structure of benzoic acids is the O-H···O hydrogen bond that leads to dimer formation. researchgate.net

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. researchgate.net This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom from a neighboring molecule. mdpi.comrsc.org This interaction can compete with or complement the traditional hydrogen bonding, leading to diverse and complex crystal structures.

The interplay of these forces determines the final crystal structure. For instance, studies on isomeric hydroxybenzoic acids have shown how the position of a substituent dramatically alters the pattern of non-covalent interactions and, consequently, the physical properties of the material. rsc.org Theoretical calculations and crystal structure analysis are essential tools for quantifying the energies and geometries of these varied intermolecular interactions. rsc.orgresearchgate.net

Common Non-Covalent Interactions in Substituted Aromatics

| Interaction Type | Typical Donor | Typical Acceptor | Relative Strength |

|---|---|---|---|

| Hydrogen Bond | O-H, N-H | O, N | Strong |

| Halogen Bond | C-I, C-Br | O, N, π-system | Moderate |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Weak |

| C-H···O/F | C-H | O, F | Weak |

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available precursors. amazonaws.com For the target molecule, this compound, several strategic disconnections can be proposed to devise a plausible synthetic route.

The primary bonds for disconnection are the carbon-iodine (C–I) and the aryl carbon-oxygen (C–OCF₃) bonds.

Disconnection 1: C–I Bond: This is a common strategy, involving the disconnection of the bond between the aromatic ring and the iodine atom. This approach leads to the precursor 2-(trifluoromethoxy)benzoic acid . The forward reaction would then be an electrophilic iodination of this precursor. The directing effects of the existing trifluoromethoxy and carboxylic acid groups would need to be considered to achieve the desired regioselectivity at the 5-position.

Disconnection 2: C–OCF₃ Bond: This strategy involves breaking the bond between the aromatic ring and the trifluoromethoxy group. This leads to the precursor 2-hydroxy-5-iodobenzoic acid . The forward synthesis would require a trifluoromethoxylation reaction on the phenolic hydroxyl group. This is a challenging transformation, but various methods have been developed for the O-trifluoromethylation of phenols. researchgate.net

Disconnection 3: Sequential Functionalization: A third strategy begins with a simpler, more readily available starting material like 2-hydroxybenzoic acid (salicylic acid) . The synthesis would proceed in a stepwise fashion: first, iodination to form 5-iodo-2-hydroxybenzoic acid, followed by the crucial trifluoromethoxylation step. Alternatively, one could start with 2-(trifluoromethoxy)benzoic acid and then perform the iodination.

A plausible synthetic pathway is outlined below, starting from a functionalized benzoic acid and introducing the key groups sequentially.

Proposed Retrosynthetic Pathway:

Figure 1: Retrosynthetic analysis for this compound, highlighting key disconnections.

Figure 1: Retrosynthetic analysis for this compound, highlighting key disconnections.Methodologies for Trifluoromethoxylation of Benzoic Acid Precursors

The incorporation of the trifluoromethoxy (OCF₃) group into aromatic compounds is a significant challenge in synthetic chemistry but is highly sought after for its ability to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates. nih.govrsc.org Various methods have been developed to install this "superhalogen" group onto aromatic rings. researchgate.netresearchgate.net

Direct OCF₃ Incorporation Techniques

Direct trifluoromethoxylation involves the introduction of the OCF₃ group onto an aromatic C-H bond or a pre-existing functional group in a single step. These methods often rely on highly reactive reagents capable of generating an electrophilic "OCF₃⁺" species or a trifluoromethoxy radical (OCF₃•). One approach involves the use of hypervalent iodine reagents for the O-trifluoromethylation of hydroxyl groups. researchgate.net However, the direct C-H trifluoromethoxylation of arenes has been a formidable challenge, with recent advances using photocatalysis to generate the OCF₃ radical from a redox-active reagent under visible light. researchgate.net

Indirect Synthetic Pathways to Trifluoromethoxylated Aromatics

Indirect methods involve multi-step sequences to construct the aryl trifluoromethyl ether moiety. nih.gov A classic and widely used indirect pathway is the conversion of phenols into the target compounds. harvard.edu This often involves a two-step process:

Conversion of the phenol (B47542) to an intermediate such as an aryl xanthate.

Subsequent oxidative desulfurization-fluorination using reagents like a combination of a fluoride source (e.g., pyridine-HF) and an oxidant. mdpi.com

Another innovative indirect strategy is the OCF₃ migration reaction. In this approach, an N-aryl hydroxylamine is first O-trifluoromethylated, and the resulting intermediate undergoes a thermal rearrangement to install the OCF₃ group onto the ortho position of the aromatic ring, yielding ortho-OCF₃ aniline derivatives. nih.govnih.gov

Transition-Metal-Catalyzed Trifluoromethoxylation

Transition-metal catalysis has become an indispensable tool for forming challenging chemical bonds, including the C–OCF₃ linkage. nih.govthieme-connect.combeilstein-journals.org These methods offer milder reaction conditions and improved functional group tolerance compared to traditional approaches.

Silver-Mediated Reactions: A significant breakthrough was the development of a silver-mediated cross-coupling reaction. This method allows for the trifluoromethoxylation of aryl stannanes and arylboronic acids using a trifluoromethoxide source, representing the first transition-metal-mediated Caryl–OCF₃ bond formation. harvard.edu

Palladium-Catalyzed Reactions: Palladium catalysis, a cornerstone of cross-coupling chemistry, has also been explored for trifluoromethylation and related transformations. thieme-connect.comd-nb.info While direct Pd-catalyzed C–OCF₃ coupling has been challenging, strategies involving high-valent palladium intermediates have been investigated. d-nb.info

Copper-Mediated Reactions: Copper catalysis is frequently used in trifluoromethylation reactions, often involving radical pathways. nih.gov

| Metal Catalyst | Substrate Type | Trifluoromethoxylating Source | Key Features |

| Silver (Ag) | Aryl Stannanes, Arylboronic Acids | Ag(I)OCF₃ (generated in situ) | First metal-mediated C–OCF₃ bond formation; mild conditions. harvard.edu |

| Palladium (Pd) | Aryl Halides, Aryl Triflates | Various CF₃ sources (indirectly) | Well-established for C-CF₃ bonds; C–OCF₃ is more challenging. beilstein-journals.orgd-nb.info |

| Copper (Cu) | Unsaturated Organotrifluoroborates | NaSO₂CF₃ (Langlois reagent) + Oxidant | Often proceeds via radical mechanisms; cost-effective reagents. nih.gov |

Radical-Mediated O-Trifluoromethylation Processes

Radical-based methods have emerged as a powerful strategy for creating C–OCF₃ bonds, particularly through C-H functionalization. rsc.org These processes typically involve the generation of the highly reactive trifluoromethoxy radical (OCF₃•), which can then add to an aromatic ring.

The OCF₃• radical can be generated from various precursors. One common strategy is the conversion of a trifluoromethyl (CF₃•) radical source in the presence of an oxygen source. nih.govresearchgate.net For example, sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent) can be oxidized to generate a CF₃• radical, which can then be trapped to form the trifluoromethoxylating species. nih.gov Visible-light photoredox catalysis has proven particularly effective for these transformations, allowing for the generation of radicals under exceptionally mild conditions. nih.govresearchgate.net

Electrochemical Trifluoromethoxylation Approaches

Organic electrosynthesis offers a sustainable and powerful alternative to traditional chemical methods, using electricity as a "green" reagent to drive reactions. researchgate.net Electrochemical approaches to trifluoromethoxylation have been developed as an operationally simple and efficient protocol. nih.gov

A common electrochemical strategy involves the anodic oxidation of a readily available trifluoromethyl source, such as CF₃SO₂Na, to generate a CF₃ radical. nih.govnih.gov In the presence of oxygen, this radical is converted to the OCF₃ radical, which then reacts with the aromatic substrate. nih.govresearchgate.net This method avoids the need for stoichiometric chemical oxidants and can be applied to a variety of aromatic and heteroaromatic compounds. nih.govresearchgate.net This electro-oxidative cascade process represents a modern and environmentally benign approach to synthesizing valuable trifluoromethoxylated molecules. rsc.org

Spectroscopic and Computational Elucidation of 5 Iodo 2 Trifluoromethoxy Benzoic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the precise structure and electronic environment of a molecule. For 5-Iodo-2-(trifluoromethoxy)benzoic acid, a combination of Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and mass spectrometric methods would provide a comprehensive characterization.

High-resolution NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would be crucial for confirming the substitution pattern and understanding the electronic effects of the iodo and trifluoromethoxy substituents on the benzoic acid scaffold.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating/withdrawing nature of the substituents. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, while the iodine atom has a weaker withdrawing effect combined with an anisotropic effect. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

H-3: This proton is ortho to both the -OCF₃ and -COOH groups and is expected to be the most deshielded aromatic proton.

H-4: This proton is meta to the -COOH and -OCF₃ groups and ortho to the iodine atom.

H-6: This proton is ortho to the iodine and meta to the -OCF₃ and -COOH groups.

The coupling between these protons would result in a complex splitting pattern (doublets or doublet of doublets) that could be resolved with high-field NMR.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight distinct signals: six for the aromatic carbons, one for the carboxylic carbon, and one for the trifluoromethoxy carbon. The chemical shifts would reflect the electronic perturbations caused by the substituents. The carbon attached to the iodine (C-5) would be significantly shielded due to the "heavy atom effect." The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of the -OCF₃ group is typically observed in the range of -57 to -60 ppm relative to a standard like CFCl₃. cymitquimica.com This characteristic shift provides unambiguous evidence for the presence of the trifluoromethoxy moiety. cymitquimica.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | d, dd | Three distinct signals for H-3, H-4, and H-6. |

| ¹H (Carboxyl) | >10 | br s | Broad singlet, position is concentration and solvent dependent. |

| ¹³C (Aromatic) | 90 - 160 | s | Six signals. C-5 expected to be shielded (δ ≈ 90-100 ppm). C-2 expected to be deshielded. |

| ¹³C (Carboxyl) | 165 - 175 | s | Typical range for a benzoic acid carbonyl carbon. |

| ¹³C (-OCF₃) | ~120 | q | Quartet due to ¹J(C,F) coupling. |

| ¹⁹F (-OCF₃) | -57 to -60 | s | Characteristic singlet for the trifluoromethoxy group. cymitquimica.com |

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions from the carboxylic acid group. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. lookchem.com A strong, sharp absorption corresponding to the C=O stretching vibration would appear around 1700 cm⁻¹. lookchem.com The C-F stretching vibrations of the trifluoromethoxy group are expected to produce strong bands in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C ring stretching modes would appear in the 1600-1450 cm⁻¹ range. The C-I stretching vibration occurs at a much lower frequency, typically below 600 cm⁻¹, in the far-IR region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. The C=O stretch is also Raman active. Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 | Broad, Strong | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| C=O stretch | 1680-1710 | Very Strong | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |

| C-O stretch / O-H bend | 1210-1440 | Strong | Weak |

| C-F stretch (-OCF₃) | 1000-1200 | Very Strong | Medium |

| C-I stretch | <600 | Medium | Strong |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Weight: 331.99 g/mol ), electron ionization (EI) would likely induce significant fragmentation.

The molecular ion peak [M]⁺• at m/z 332 would be expected. Key fragmentation pathways for benzoic acids typically involve losses from the carboxylic acid group. cam.ac.uknih.gov

Loss of a hydroxyl radical (-•OH): This would lead to the formation of an acylium ion [M-17]⁺ at m/z 315.

Loss of a carboxyl radical (-•COOH): This would result in a fragment [M-45]⁺ at m/z 287, corresponding to the iodotrifluoromethoxybenzene cation.

Loss of trifluoromethoxy radical (-•OCF₃): Cleavage of the C-O bond could lead to a fragment at [M-85]⁺.

Loss of iodine radical (-•I): This would produce a fragment [M-127]⁺ at m/z 205.

The presence of iodine's single stable isotope (¹²⁷I) would simplify the isotopic pattern of iodine-containing fragments.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 332 | [C₈H₄F₃IO₂]⁺• | - (Molecular Ion) |

| 315 | [C₈H₄F₃IO]⁺ | •OH |

| 287 | [C₇H₄F₃I]⁺• | •COOH |

| 205 | [C₈H₄F₃O₂]⁺ | •I |

X-ray Crystallography for Solid-State Structural Determination

As of this writing, a search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available crystal structure for this compound. Therefore, a detailed discussion of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions based on experimental X-ray diffraction data, cannot be provided. Typically, benzoic acids crystallize as centrosymmetric hydrogen-bonded dimers. The crystal packing would also be influenced by halogen bonding involving the iodine atom and other potential intermolecular interactions.

Quantum Chemical Computations for Electronic Structure and Reactivity

In the absence of complete experimental data, quantum chemical computations serve as a powerful predictive tool for understanding molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A DFT calculation, for instance using the B3LYP functional with a suitable basis set like 6-311+G(d,p), would allow for the optimization of the molecule's geometry in the gas phase.

Molecular Geometry: The calculations would predict key structural parameters, such as the bond lengths and angles of the aromatic ring, the carboxylic acid group, and the trifluoromethoxy substituent. Steric hindrance between the ortho-substituents (-COOH and -OCF₃) would likely cause them to twist out of the plane of the benzene ring to minimize repulsion.

Electronic Properties: DFT calculations can determine various electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is typically distributed over the electron-rich parts of the molecule (the aromatic ring), while the LUMO is located on electron-deficient areas (often associated with the carboxylic acid and trifluoromethoxy groups). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods are foundational tools for the theoretical prediction of molecular properties, including spectroscopic parameters, directly from first principles without reliance on empirical data. For a complex molecule like this compound, these computational techniques provide invaluable insights into its vibrational and electronic structure, complementing and guiding experimental analysis. Density Functional Theory (DFT) is a prominent method within this class, widely employed for its balance of accuracy and computational efficiency. mdpi.comnih.gov

The process begins with the geometry optimization of the molecule, where an algorithm calculates the lowest energy conformation. A common and robust approach involves using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a sufficiently large basis set, such as 6-311+G(d,p), to accurately describe the electron distribution. mdpi.commdpi.com

Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration, which are observed experimentally in Infrared (IR) and Raman spectroscopy. nih.gov Theoretical calculations can aid in the precise assignment of complex experimental spectra, where bands may overlap. For instance, the characteristic stretching vibrations of the carboxylic acid group (C=O and O-H), the C-I bond, and the C-O and C-F bonds of the trifluoromethoxy group can be predicted. mdpi.com It is a standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, which often leads to excellent agreement with experimental data. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) technique. mdpi.com Given the presence of fluorine, predicting the ¹⁹F NMR chemical shift is particularly valuable for characterization. nih.govresearchgate.net Computational models can help rationalize the observed chemical shifts based on the electronic environment of each nucleus, providing a deeper understanding of the molecular structure. mines.edu

Below is an illustrative data table showcasing the type of spectroscopic parameters that can be predicted for this compound using DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Functional Group/Atom | Calculated Value | Experimental Value (Hypothetical) |

| IR Frequency (cm⁻¹) | O-H stretch (acid) | 3570 | ~3000 (broad) |

| C=O stretch (acid) | 1745 | ~1700 | |

| C-F stretch (asymm) | 1280 | ~1275 | |

| C-I stretch | 540 | ~535 | |

| ¹³C NMR Shift (ppm) | C=O (acid) | 168.5 | 167.9 |

| C-I | 92.1 | 91.5 | |

| C-OCF₃ | 155.3 | 154.8 | |

| CF₃ | 120.8 (q) | 120.1 (q) | |

| ¹⁹F NMR Shift (ppm) | -OCF₃ | -58.2 | -59.0 |

Note: The calculated values are representative and would require specific computation. Experimental values are hypothetical for illustrative purposes.

Reaction Mechanism Modeling and Transition State Analysis for Synthetic Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering a molecular-level understanding of synthetic pathways. nih.gov For a target molecule like this compound, modeling can be used to evaluate the feasibility of proposed synthetic routes, identify potential intermediates and byproducts, and optimize reaction conditions.

A plausible synthetic route could involve the direct iodination of 2-(trifluoromethoxy)benzoic acid. The modeling of such a reaction involves several key steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., 2-(trifluoromethoxy)benzoic acid, an iodinating agent like I₂) and the final product are optimized to find their minimum energy structures.

Transition State Search: The core of mechanism modeling is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. This structure represents the energy barrier that must be overcome for the reaction to proceed. Algorithms are employed to locate this first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed on all structures. For reactants, intermediates, and products, all calculated frequencies should be positive (real). For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products.

The following table illustrates the kind of energetic data that would be generated from a computational study of a proposed single-step synthesis.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Reactants | B3LYP/6-311+G(d,p) | 0.0 | Initial state: 2-(trifluoromethoxy)benzoic acid + I₂ |

| Transition State | B3LYP/6-311+G(d,p) | +25.4 | Activation barrier for the electrophilic substitution |

| Products | B3LYP/6-311+G(d,p) | -10.2 | Final state: this compound |

Note: The energy values are hypothetical and serve to illustrate the output of reaction mechanism modeling.

This type of analysis provides a quantitative framework for understanding reaction feasibility and selectivity, guiding the development of efficient and optimized synthetic protocols for specialty chemicals like this compound.

Applications and Future Perspectives of 5 Iodo 2 Trifluoromethoxy Benzoic Acid Derivatives

Role as a Versatile Synthetic Intermediate in Organic Synthesis

5-Iodo-2-(trifluoromethoxy)benzoic acid is a highly valuable intermediate in organic synthesis due to the presence of three distinct and orthogonally reactive functional groups: the carboxylic acid, the aryl iodide, and the trifluoromethoxy-substituted benzene (B151609) ring. This trifecta of reactivity allows for the sequential and controlled construction of complex molecular architectures.

The aryl iodide is arguably its most versatile functional group, serving as a key handle for a wide array of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it highly reactive in catalytic cycles involving metals like palladium, copper, and nickel. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and Ullmann couplings are routinely employed to transform the aryl iodide into more complex structures. nbinno.com For instance, the iodine atom can be displaced by various groups, a foundational strategy for building biaryl systems or introducing new functionalities. nbinno.comresearchgate.net

Simultaneously, the carboxylic acid group provides another site for modification. It can readily undergo classic transformations such as esterification, amidation, or conversion to an acyl chloride. This allows for the attachment of diverse side chains, linking the aromatic core to other molecular fragments, or preparing it for further synthetic operations. The dual reactivity of the iodo and carboxyl groups makes this compound a pivotal precursor for creating libraries of compounds in drug discovery and for synthesizing specifically designed functional molecules. nbinno.com

| Reactive Site | Reaction Type | Bond Formed | Typical Reagents |

| Aryl Iodide | Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Arylboronic acid, Pd catalyst, Base |

| Aryl Iodide | Sonogashira Coupling | C-C (Aryl-Alkynyl) | Terminal alkyne, Pd/Cu catalysts, Base |

| Aryl Iodide | Heck Coupling | C-C (Aryl-Vinyl) | Alkene, Pd catalyst, Base |

| Aryl Iodide | Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Amine, Pd catalyst, Base |

| Aryl Iodide | Carbonylation | C-C (Aryl-Carbonyl) | Carbon monoxide, Pd catalyst |

| Carboxylic Acid | Esterification | C-O (Ester) | Alcohol, Acid catalyst |

| Carboxylic Acid | Amidation | C-N (Amide) | Amine, Coupling agent (e.g., EDC, HATU) |

| Carboxylic Acid | Reduction | C-H (Alcohol) | Reducing agent (e.g., LiAlH4, BH3) |

This table illustrates the synthetic versatility of this compound, highlighting common transformations at its two primary reactive sites.

Exploration in Materials Science and Functional Molecule Design

The unique combination of structural and electronic features in this compound makes it an attractive building block for materials science and the design of functional molecules. The properties of the resulting materials are dictated by the interplay between the rigid aromatic core, the electron-withdrawing and highly lipophilic trifluoromethoxy group, and the reactive handles that allow for polymerization or derivatization.

The trifluoromethoxy group significantly influences the intermolecular interactions and bulk properties of materials. Unlike a simple methoxy (B1213986) group, the -OCF3 group is strongly electron-withdrawing and has a unique conformational preference, often orienting itself perpendicular to the plane of the benzene ring. nih.gov This can disrupt crystal packing (π-stacking) in predictable ways, which is a critical design element in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, its high lipophilicity can enhance the solubility of derived molecules in organic solvents, aiding in the processing and fabrication of thin films for electronic devices.

The aryl iodide and carboxylic acid moieties serve as anchor points for constructing larger, well-defined supramolecular structures or polymers. The iodo group is a prime substrate for polymerization reactions via repeated cross-coupling, leading to conjugated polymers with tailored electronic properties. The carboxylic acid can be used to introduce hydrogen bonding motifs or to attach the molecule to surfaces and nanoparticles. This versatility allows for the design of a wide range of functional materials, from liquid crystals to porous organic frameworks.

| Molecular Component | Contribution to Material Properties | Potential Application Area |

| Aromatic Ring | Provides rigidity, planarity, and a core for π-conjugation. | Organic Electronics, Liquid Crystals |

| Iodo Group | A reactive site for polymerization and functionalization via cross-coupling. | Conjugated Polymers, Functional Surfaces |

| Trifluoromethoxy Group | Increases lipophilicity, modifies electronic properties (electron-withdrawing), and influences molecular conformation. | Organic Semiconductors, Advanced Polymers |

| Carboxylic Acid Group | Enables hydrogen bonding, provides a site for derivatization, and can act as an anchor to surfaces. | Supramolecular Assemblies, Modified Electrodes |

This table summarizes the contribution of each functional part of the this compound scaffold to the design of advanced materials.

Contributions to New Reaction Development and Methodology Studies

The development of novel synthetic methods is crucial for advancing chemical synthesis, and this requires robust testing on a diverse range of substrates. This compound serves as an excellent benchmark substrate for this purpose. Its aromatic ring is electronically deactivated due to the presence of two electron-withdrawing groups (–COOH and –OCF3), making reactions at the ring, such as C-H activation or cross-coupling at the iodo position, more challenging than on electron-rich systems.

When chemists develop a new catalyst or a new set of reaction conditions for, say, a palladium-catalyzed coupling reaction, they must demonstrate its effectiveness across a broad scope of substrates. A successful reaction with an electron-deficient and potentially sterically hindered substrate like this compound is a strong indicator of the new method's utility and robustness. wiley-vch.de Therefore, its inclusion in methodology studies helps to define the boundaries and capabilities of newly discovered transformations.

Furthermore, research into new ways to install the trifluoromethoxy group itself, such as through photocatalytic methods, contributes to the accessibility of scaffolds like this one. beilstein-journals.org The ongoing development of organofluorine chemistry relies on both the creation of new fluorination reactions and the use of fluorinated building blocks to test the limits of other synthetic methods. wiley-vch.de

Emerging Research Avenues for Trifluoromethoxy- and Iodo-Substituted Aromatic Scaffolds

The future applications of this compound and similar scaffolds are intrinsically linked to the growing importance of organofluorine compounds in life sciences and materials science. wiley-vch.de The trifluoromethoxy group is often considered a "super-halogen" or a bioisostere of other functional groups, capable of enhancing key molecular properties. researchgate.net

In medicinal chemistry, the -OCF3 group is increasingly utilized to optimize drug candidates. Its high lipophilicity can improve a molecule's ability to cross cell membranes, while its resistance to metabolic degradation can increase the drug's half-life in the body. nih.govmdpi.com The this compound scaffold is therefore an ideal starting point for generating libraries of novel compounds for drug discovery. The iodo group allows for rapid diversification through parallel synthesis using various cross-coupling reactions, enabling the exploration of a vast chemical space to identify new bioactive molecules.

In agrochemical research, similar principles apply. The introduction of the -OCF3 group can enhance the potency and environmental persistence of herbicides, fungicides, and insecticides. The ability to quickly synthesize numerous derivatives from this iodo-substituted scaffold accelerates the discovery of new crop protection agents.

Emerging avenues also include the development of advanced polymers and "smart" materials. The unique electronic and physical properties imparted by the trifluoromethoxy group can be harnessed to create materials with tailored optical, electronic, or responsive properties for use in sensors, displays, and energy applications. The continued development of synthetic methodologies will further expand the accessibility and utility of this powerful chemical building block.

Q & A

Q. How can computational chemistry predict the biological activity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.